Iron sorbitol

Beschreibung

Eigenschaften

IUPAC Name |

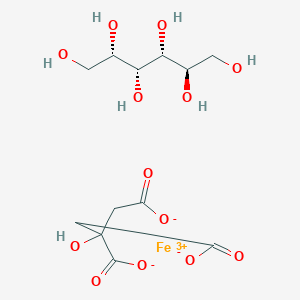

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C6H14O6.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;/q;;+3/p-3/t;3-,4+,5-,6-;/m.1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDUPUMWHYAJOR-SADXPQEKSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FeO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928274 |

Source

|

| Record name | Iron(3+) 2-hydroxypropane-1,2,3-tricarboxylate--hexitol (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.17-1.19 at 20 °C |

Source

|

| Record name | IRON SORBITOL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brown colloidal solution | |

CAS No. |

62765-90-6, 1338-16-5 |

Source

|

| Record name | Iron sorbitex [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062765906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+) 2-hydroxypropane-1,2,3-tricarboxylate--hexitol (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRON SORBITOL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure of Iron Sorbitol Citric Acid Complex

For Researchers, Scientists, and Drug Development Professionals

The iron sorbitol citric acid complex is a parenteral iron formulation designed for the treatment of iron-deficiency anemia in patients who are intolerant to or unresponsive to oral iron supplementation. This technical guide provides a detailed exploration of its chemical structure, physicochemical properties, and the experimental methodologies used for its characterization.

Chemical Structure and Composition

The iron sorbitol citric acid complex is not a simple molecular compound with a single, defined chemical structure. Instead, it is a complex colloidal system, best described as a nanoparticle. The fundamental structure consists of a polynuclear iron(III)-oxyhydroxide core, which is stabilized by a shell of sorbitol and citric acid molecules. Dextrin is also frequently included in the formulation as an additional stabilizer.

Core: The core of the complex is composed of ferric iron in the form of iron(III)-oxyhydroxide (FeOOH). This structure is similar to the mineral akaganeite.

Shell: The core is surrounded and stabilized by a layer of sorbitol and citric acid. These molecules coordinate with the iron atoms on the surface of the core.

-

Sorbitol (Glucitol): As a polyol, sorbitol provides multiple hydroxyl groups that can coordinate with the ferric iron.

-

Citric Acid: Citric acid, a tricarboxylic acid with a hydroxyl group, acts as a chelating agent, forming stable complexes with iron(III). The carboxylate and hydroxyl groups of citric acid are involved in the coordination.

The overall structure is a nanoparticle with a narrow size distribution, which is crucial for its stability and pharmacokinetic profile.

Conceptual Representation of the Iron Sorbitol Citric Acid Complex Nanoparticle

The following diagram illustrates the proposed core-shell structure of the iron sorbitol citric acid complex.

Caption: Nanoparticle structure with an iron core and a stabilizing shell.

Physicochemical Properties

The physicochemical properties of the iron sorbitol citric acid complex are critical for its safety and efficacy as a parenteral drug. Key quantitative data are summarized in the table below.

| Property | Value | References |

| CAS Number | 1338-16-5 | [1] |

| Average Molecular Weight | < 5000 Da | [1] |

| Elemental Iron Content | 50 ± 2 mg/mL | [1] |

| pH of Sterile Solution | 7.2 - 7.9 | [1] |

| Appearance | Brown colloidal solution | [2] |

| Isoelectric Point | 2.5 - 3.5 | [3] |

| Relative Viscosity (at 31°C) | 7.743 | [3] |

| Density (at 31°C) | 1.173 g/mL | [3] |

| Dialyzable Iron | ~8% | [4] |

Experimental Protocols

The characterization of the iron sorbitol citric acid complex involves a range of analytical techniques to determine its composition, structure, and purity.

A general method for the preparation of iron sorbitex injection is as follows:[5]

-

Preparation of Reactant Solutions:

-

Dissolve ferric chloride, sodium bicarbonate, sorbitol, and citric acid in purified water to create separate aqueous solutions.

-

-

Initial Reaction:

-

Mix the ferric chloride and sodium bicarbonate solutions.

-

Heat the mixture to 75-85°C with constant stirring.

-

-

Complex Formation:

-

Increase the temperature of the mixed liquor to 100°C.

-

Sequentially add the sorbitol and citric acid solutions.

-

Maintain the temperature and stir for 30-40 minutes to allow for the formation of the iron sorbitol citric acid complex mother liquor.

-

-

Purification and Formulation:

-

Roughly filter the mother liquor, followed by membrane filtration.

-

For the final injection formulation, add the iron sorbitol citric acid solution and additional medicinal sorbitol to water for injection.

-

Perform carbon adsorption for decolorization and purification, followed by filtration and aseptic filling into vials.

-

Workflow for the Physicochemical Characterization of Iron Sorbitol Citric Acid Complex

The following diagram outlines a typical workflow for the comprehensive characterization of the complex.

Caption: A logical workflow for characterizing the complex.

3.2.1. Iron Content Determination [3]

-

Digestion: A known volume of the complex solution is digested with concentrated sulfuric acid and nitric acid to destroy the organic matrix.

-

Titration: The resulting ferric sulfate (B86663) is then determined volumetrically by titration with a standardized solution of potassium dichromate.

3.2.2. Stability Studies [3]

-

Thermal Stability: The aqueous solution of the complex (containing 5% elemental iron) is boiled for 1 hour at 100°C or autoclaved for 30 minutes at 115°C. The solution should remain clear, indicating stability.

-

pH Stability: The pH of the complex solution is adjusted across a range (e.g., pH 1-8). The stability is assessed by monitoring for any precipitation after a 24-hour incubation period. The iron sorbitol citric acid complex is typically stable in the pH range of 3.7-8.0.

3.2.3. Identification Tests (as per USP for Iron Sorbitex Injection) [6]

-

Test for Iron: Addition of potassium ferrocyanide to an acidified solution of the complex results in the formation of a dark blue precipitate.

-

Test for Sorbitol: A specific colorimetric reaction involving potassium periodate (B1199274) and potassium ferricyanide (B76249) produces a wine-red color in the presence of sorbitol.

Mechanism of Action

The therapeutic action of the iron sorbitol citric acid complex is based on the delivery of iron to the body's iron stores and hematopoietic system.

Logical Flow of Therapeutic Action

The diagram below illustrates the steps from administration to the therapeutic effect of the iron sorbitol citric acid complex.

Caption: From administration to the resolution of anemia.

Upon intramuscular injection, the complex is rapidly absorbed into the bloodstream.[2] The iron is then released from the complex and binds to transferrin, the plasma iron transport protein. This iron-transferrin complex is transported to the bone marrow, where it is incorporated into hemoglobin within developing red blood cells. Excess iron is stored as ferritin in the liver, spleen, and bone marrow. This process ultimately leads to an increase in hemoglobin levels and the correction of iron-deficiency anemia.

References

- 1. Iron Sorbitex [drugfuture.com]

- 2. Iron Sorbitex | C12H19FeO13 | CID 20715017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pjsir.org [pjsir.org]

- 4. skandalifesciences.com [skandalifesciences.com]

- 5. CN102078291A - Method for preparing iron sorbitex injection - Google Patents [patents.google.com]

- 6. Iron Sorbitex Injection [drugfuture.com]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Intramuscular Iron Sorbitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of intramuscular iron sorbitol, a parenteral iron preparation used in the treatment of iron-deficiency anemia. The information is curated for researchers, scientists, and drug development professionals, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this iron complex, along with experimental methodologies and visual representations of key pathways.

Introduction

Iron sorbitol, also known as iron sorbitex or iron sorbitol-citric acid complex, is a parenteral iron formulation designed for intramuscular administration.[1] It is primarily indicated for the treatment of iron-deficiency anemia in patients who are intolerant to or cannot absorb oral iron supplements.[2] The complex consists of ferric iron, sorbitol, and citric acid, which work together to stabilize the iron and enhance its bioavailability.[2][3] The relatively low molecular weight of the iron sorbitol complex contributes to its rapid absorption from the injection site and its subsequent metabolic fate.[4]

Pharmacokinetics

The pharmacokinetic profile of intramuscular iron sorbitol is characterized by rapid absorption, distribution primarily to the reticuloendothelial system, and efficient utilization for erythropoiesis.

Absorption

Following intramuscular injection, iron sorbitol is rapidly absorbed from the muscle tissue.[5] A significant portion, approximately two-thirds of the injected dose, is absorbed within 3 hours.[4][5] This rapid absorption is attributed to the low molecular weight of the complex, which allows for direct entry into the bloodstream and, to a lesser extent, the lymphatic system.[4][6] Within about 10 days, very little iron residue remains at the injection site.[4] This rapid uptake from the injection site is a notable characteristic compared to higher molecular weight iron complexes like iron dextran.[7]

Distribution

Once absorbed, iron sorbitol is distributed throughout the body via the circulatory system. Plasma iron concentrations reach their peak approximately 2 hours after intramuscular injection in humans.[4][8] The clearance of iron sorbitol from the plasma is also rapid.[6]

The primary sites of distribution are the organs of the reticuloendothelial system (RES), namely the liver, spleen, and bone marrow.[3][4] The iron status of the individual influences the distribution pattern; non-anemic individuals tend to have a larger proportion of the iron taken up by the liver, whereas in iron-deficient individuals, a greater amount is directed towards the bone marrow for hemoglobin synthesis.[4] Macrophages within the RES play a crucial role in taking up the iron complex via endocytosis.[3]

Metabolism

The metabolism of iron sorbitol involves the release of iron from the sorbitol-citric acid complex. After uptake by the reticuloendothelial cells, the complex is broken down, and the iron is released.[3] This released iron can then follow two main pathways: it can be stored intracellularly as ferritin or it can be released back into the circulation.[9]

The iron released into the bloodstream binds to transferrin, the physiological iron-transport protein.[4][9] This transferrin-bound iron is then transported to the bone marrow, where it is incorporated into hemoglobin in developing erythrocytes.[3][9] A portion of the iron sorbitol complex may also directly donate its iron to transferrin in the plasma, making it immediately available for hemoglobin synthesis without intermediate metabolism in the RES.[4]

Excretion

A notable characteristic of iron sorbitol is its significant renal excretion.[5][8] In humans, approximately 30% of the injected dose can be excreted in the urine within the first 24 hours, with the majority of this excretion occurring in the initial hours after administration.[5][8] This urinary excretion is higher compared to other parenteral iron preparations like iron dextran.[10] Some studies with a related compound, iron-poly (sorbitol-gluconic acid) complex, have reported urinary excretion ranging from 2% to 10% of the administered dose within 48 hours.[11] A fraction of the iron is also taken up by the renal convoluted tubules and stored as ferritin, which is then mobilized and cleared over several weeks.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of intramuscular iron sorbitol and related compounds as reported in various studies.

| Parameter | Species | Value | Reference |

| Absorption | |||

| Time to Absorb 66% of Dose | Human | ~3 hours | [4][5] |

| Time to Peak Plasma Concentration (Tmax) | Human | ~2 hours | [4][8] |

| Time to Peak Plasma Concentration (Tmax) | Experimental Animals | ~20 minutes | [5][8] |

| Distribution | |||

| Plasma Clearance | Human | Rapid | [4][6] |

| Excretion | |||

| 24-hour Urinary Excretion | Human | ~30% of dose | [5][8] |

| 48-hour Urinary Excretion (Iron-poly (sorbitol-gluconic acid) complex) | Human | 2% - 10% of dose | [11] |

| Utilization | |||

| Red Cell Iron Utilization (2 weeks post-injection) | Human | 54% - 65% | [10] |

| Red Cell Iron Utilization (Iron-poly (sorbitol-gluconic acid) complex) | Human | 29% - 57.5% | [11] |

Experimental Protocols

This section outlines the general methodologies employed in the pharmacokinetic and metabolism studies of intramuscular iron sorbitol.

Animal Studies using Radiolabeled Iron Sorbitol

Objective: To determine the absorption, distribution, and excretion of intramuscular iron sorbitol.

Protocol:

-

Radiolabeling: Iron sorbitol is labeled with a radioactive isotope of iron, typically 59Fe.

-

Animal Model: Healthy adult rabbits or rats are commonly used. Animals are maintained on a standard laboratory diet.

-

Dosing: A single dose of 59Fe-labeled iron sorbitol is administered via deep intramuscular injection into the gluteal muscle. The dose is typically calculated based on the animal's body weight (e.g., 10 mg iron/kg).

-

Sample Collection:

-

Blood: Blood samples are collected at various time points post-injection (e.g., 1, 3, 6, 12, 24 hours, and then daily or at longer intervals for up to 14 days) to measure plasma radioactivity.

-

Urine and Feces: Urine and feces are collected over specified intervals (e.g., 0-24h, 24-48h, etc.) to determine the amount of excreted radioactivity.

-

Tissues: At the end of the study period, animals are euthanized, and various tissues (liver, spleen, bone marrow, muscle at the injection site, etc.) are harvested.

-

-

Sample Analysis: The radioactivity in all collected samples (plasma, urine, feces, and homogenized tissues) is measured using a gamma counter.

-

Data Analysis: The percentage of the administered dose in each sample is calculated to determine the rate of absorption, the pattern of distribution among different organs, and the routes and extent of excretion. Red cell iron utilization is calculated by measuring the radioactivity incorporated into circulating erythrocytes.

Determination of Iron Concentration in Biological Samples

Objective: To quantify the amount of iron in serum, urine, or tissue samples.

Protocol (General Principles):

-

Spectrophotometric Methods:

-

Sample Preparation: Serum or plasma samples may be used directly or after protein precipitation. Urine samples may require acidification. Tissue samples require digestion using strong acids (e.g., nitric acid, sulfuric acid) to release the iron.

-

Reduction of Iron: If total iron is to be measured, any ferric iron (Fe3+) in the sample is reduced to ferrous iron (Fe2+) using a reducing agent like ascorbic acid or hydroxylamine.

-

Complexation: A chromogenic agent that forms a colored complex with ferrous iron is added. Common agents include ferrozine, bathophenanthroline, or 2,2'-bipyridyl.

-

Measurement: The absorbance of the colored complex is measured using a spectrophotometer at the wavelength of maximum absorbance (e.g., 522 nm for the 2,2'-bipyridyl complex).

-

Quantification: The iron concentration in the sample is determined by comparing its absorbance to a standard curve prepared using solutions of known iron concentrations.

-

-

Atomic Absorption Spectrophotometry (AAS):

-

Sample Preparation: Similar to spectrophotometric methods, samples are appropriately prepared (e.g., dilution for serum/urine, acid digestion for tissues).

-

Analysis: The prepared sample is introduced into the AAS instrument, where it is atomized. The amount of light absorbed by the ground-state iron atoms is proportional to the iron concentration in the sample. This method is particularly suitable for measuring iron content in urine and digested tissues.[10]

-

Visualizations

The following diagrams illustrate the key metabolic pathway and a typical experimental workflow for studying intramuscular iron sorbitol.

Caption: Metabolic pathway of intramuscular iron sorbitol.

Caption: Experimental workflow for a pharmacokinetic study.

References

- 1. Command Line | Graphviz [graphviz.org]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Iron Sorbitol Citric Acid Complex – Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 4. researchgate.net [researchgate.net]

- 5. asdlib.org [asdlib.org]

- 6. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US7785892B2 - Method of determining iron concentration - Google Patents [patents.google.com]

- 8. wwwn.cdc.gov [wwwn.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Method of quantitative iron determination in the serum, urine and tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on a new intramuscular haematinic, iron-sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Injectable Iron: A Technical History of Iron Sorbitol in Anemia Therapy

A Whitepaper for Drug Development Professionals, Researchers, and Scientists

Abstract

Iron deficiency anemia remains a significant global health challenge, necessitating effective and rapidly acting therapeutic interventions, particularly when oral iron supplementation is not viable. This technical guide delves into the discovery, development, and scientific underpinnings of iron sorbitol, one of the pioneering parenteral iron formulations. We will explore its chemical composition, pharmacokinetics, and clinical efficacy, presenting key quantitative data from historical studies. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of its proposed mechanism of action within the intricate pathways of iron metabolism. This document serves as a comprehensive resource for understanding the foundational science of iron-carbohydrate complexes and their evolution in the treatment of anemia.

Introduction: The Imperative for Parenteral Iron

The history of anemia treatment is intertwined with the quest for bioavailable and tolerable iron formulations. While oral iron salts have been a mainstay since the 19th century, their use is often limited by gastrointestinal side effects and poor absorption in certain patient populations.[1] This created a critical need for parenteral iron therapies that could bypass the enteral route, delivering iron directly into the circulation for rapid utilization in erythropoiesis.

The mid-20th century saw the emergence of various iron-carbohydrate complexes designed to be administered intravenously or intramuscularly. Among these, the iron-sorbitol-citric acid complex, commonly known as iron sorbitol or iron sorbitex, represented a significant advancement.[2][3] Its development was driven by the need for a safe and effective intramuscular iron preparation with predictable absorption and efficacy.

The Discovery and Development of Iron Sorbitol

The iron-sorbitol-citric acid complex was developed as a lower molecular weight alternative to earlier high molecular weight iron dextrans.[4] The core innovation was the creation of a stable, non-ionic, colloidal solution of ferric iron complexed with sorbitol and citric acid, and stabilized with dextrin (B1630399).[3][5][6] This formulation was designed for deep intramuscular injection and was noted for its rapid absorption from the injection site.[4] Early research by investigators such as Lindvall and Andersson was instrumental in characterizing its pharmacological properties and establishing its clinical utility.[7]

Physicochemical Properties and Formulation

Iron sorbitol is a complex of ferric iron, sorbitol, and citric acid, stabilized with dextrin.[2] The sorbitol and citric acid act as ligands to form a complex with the iron, while dextrin serves as a stabilizing agent to maintain the colloidal nature of the solution.[5] This complexation is crucial for preventing the precipitation of iron at physiological pH and for controlling the release of iron in the body. The typical formulation for injection contains 50 mg of elemental iron per milliliter.[4]

Quantitative Analysis of Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of iron sorbitol in treating iron deficiency anemia. The primary endpoint in these trials has been the rate of hemoglobin increase and the time to achieve a target hemoglobin level.

| Study/Parameter | Iron Sorbitol (Intramuscular) | Comparator (e.g., Iron Sucrose (B13894) IV) | Key Findings |

| Hemoglobin Increase | |||

| Rise after 4 weeks | 2.33 g/dl | 3.52 g/dl | Intravenous iron sucrose showed a significantly higher increase in hemoglobin.[8] |

| Average Increase | 1.6 g/dl to 2.5 g/dl | - | A study with 113 prenatal and 5 gynecologic patients showed this range of hemoglobin increase.[2] |

| Rise to >10 g/dl | Took 2 weeks (in children) | 8-12 weeks (oral iron) | Intramuscular iron sorbitol demonstrated a much faster rise in hemoglobin compared to oral preparations in children.[9] |

| Time to Target Hemoglobin (≥11 g/dl) | 9.04 weeks | 6.37 weeks | Patients treated with intravenous iron sucrose reached the target hemoglobin level more quickly.[8] |

| Adverse Effects | |||

| Incidence | 24% (Grade I) | 8% (Grade I) | A higher incidence of mild adverse effects was observed with intramuscular iron sorbitol compared to intravenous iron sucrose.[8] |

Pharmacokinetics: Absorption, Distribution, and Excretion

A key characteristic of iron sorbitol is its rapid absorption following intramuscular injection. Approximately two-thirds of the injected dose is absorbed within 3 hours.[4] The iron is absorbed directly into the bloodstream and also via the lymphatic system.[4] Peak plasma iron concentrations are typically reached within about 2 hours in humans.[7] A notable portion of the administered iron, around 30%, is excreted in the urine within the first 24 hours.[7]

Mechanism of Action and Cellular Fate

The therapeutic effect of iron sorbitol is predicated on the controlled release of iron from the carbohydrate complex. Once in circulation, the iron is taken up by the reticuloendothelial system and transferrin, the body's primary iron transport protein. The sorbitol component acts as a stabilizing agent, forming a complex that keeps the iron soluble and facilitates its controlled release.[5] This controlled release is vital to prevent the toxic effects of free iron.

The released iron then enters the systemic iron pool and is utilized for hemoglobin synthesis in the bone marrow. The cellular uptake and regulation of iron are governed by a complex signaling pathway involving proteins like transferrin, the transferrin receptor, and regulatory hormones such as hepcidin.

Experimental Protocols

Synthesis of Iron-Sorbitol-Citric Acid-Dextrin Complex

The synthesis of the iron sorbitol complex involves the reaction of a ferric salt with sorbitol and citric acid in an aqueous solution, followed by stabilization with dextrin. The following is a generalized protocol based on available literature:

-

Preparation of Reactant Solutions:

-

Dissolve ferric chloride (FeCl₃) in purified water to create a ferric chloride solution.

-

Dissolve sodium bicarbonate (NaHCO₃), sorbitol, and citric acid in purified water to create separate aqueous solutions.[10]

-

-

Reaction:

-

Mix the ferric chloride solution with the sodium bicarbonate solution.

-

Heat the mixture to approximately 75-85°C with continuous stirring.[10]

-

Increase the temperature to 100°C and sequentially add the sorbitol and citric acid solutions.[10]

-

Allow the reaction to proceed to form the iron-sorbitol-citric acid complex.

-

-

Stabilization and Purification:

-

Add a solution of dextrin to the reaction mixture to stabilize the colloidal complex.

-

The resulting solution can be purified through filtration or dialysis to remove unreacted components and byproducts.

-

-

Final Formulation:

-

The purified complex is diluted with water for injection to the desired concentration (typically 50 mg/mL of elemental iron).

-

The pH is adjusted to a physiological range (e.g., 7.2-7.9) using sodium hydroxide (B78521) or hydrochloric acid.[11]

-

The final solution is sterilized, for example, by filtration, and filled into single-dose ampules.

-

Characterization of Iron-Carbohydrate Complexes

A thorough characterization of iron-carbohydrate complexes is essential to ensure their quality, safety, and efficacy. A multi-faceted analytical approach is typically employed:

-

Structural Characterization: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the carbohydrate ligand and its interaction with the iron core.

-

Molecular Weight Distribution: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is used to determine the molecular weight distribution of the complex, which is a critical parameter for its pharmacokinetic profile.

-

Particle Size and Morphology: Dynamic Light Scattering (DLS) can be used to measure the hydrodynamic diameter of the colloidal particles. Transmission Electron Microscopy (TEM) provides direct visualization of the iron core's size and morphology.

-

Iron Content and Oxidation State: The total iron content is determined using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The oxidation state of the iron (Fe²⁺ vs. Fe³⁺) can be assessed using techniques like Mössbauer spectroscopy or specific colorimetric assays.

-

Stability Studies: The stability of the complex is evaluated under various stress conditions (e.g., changes in temperature, pH) to determine its shelf-life and degradation pathways.

Conclusion

Iron sorbitol holds a significant place in the history of parenteral iron therapy. Its development marked a crucial step towards providing a rapidly acting and effective treatment for iron deficiency anemia in patients for whom oral therapy was inadequate. While newer intravenous iron formulations with different carbohydrate shells have since been developed, the foundational principles of iron complexation, controlled release, and targeted delivery established with iron sorbitol continue to inform the design of modern nanomedicines for anemia and other conditions. This technical guide provides a comprehensive overview of the scientific and clinical aspects of iron sorbitol, offering valuable insights for researchers and drug development professionals in the field of iron therapeutics.

References

- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical Characterization of Iron Carbohydrate Colloid Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. General Chapter Prospectus: Iron Colloidal Formulations – Characterization Methods | USP-NF [uspnf.com]

- 5. JPS6039681B2 - Dextrin-citric acid-ferric polynuclear complex and parenteral iron preparation containing the complex - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102078291A - Method for preparing iron sorbitex injection - Google Patents [patents.google.com]

- 8. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pjsir.org [pjsir.org]

- 11. Nano-scale characterization of iron-carbohydrate complexes by cryogenic scanning transmission electron microscopy: Building the bridge to biorelevant characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Iron-Sorbitol-Citric Acid Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The iron-sorbitol-citric acid complex, also known as iron sorbitol citrate, is a parenteral iron preparation used in the treatment of iron deficiency anemia.[1][2] This complex is a colloidal solution containing ferric iron, sorbitol, and citric acid, often stabilized with dextrin (B1630399).[3][4] Its formulation is designed for intramuscular administration to ensure rapid absorption and utilization of iron, particularly in patients who cannot tolerate or effectively absorb oral iron supplements.[2][5] This technical guide provides a comprehensive overview of the physicochemical properties of the iron-sorbitol-citric acid complex, including its synthesis, characterization, and stability.

Chemical and Physical Properties

The iron-sorbitol-citric acid complex is a complex mixture rather than a simple chemical compound, which is reflected in the variability of its reported molecular weight. It is generally characterized as a low molecular weight iron complex, which facilitates its rapid absorption from the injection site.[5]

Table 1: General Physicochemical Properties of Iron-Sorbitol-Citric Acid Complex

| Property | Value | References |

| Appearance | Brown colloidal solution | [4] |

| Molecular Formula | C12H19FeO13 (representative) | [6] |

| Molecular Weight | ~427.12 g/mol (representative) | [6] |

| Average Molecular Weight of Complex | < 5000 Da | [3] |

| pH of Sterile Solution | 7.2 - 7.9 | [3] |

| Elemental Iron Content | Typically 50 ± 2 mg/mL | [3][4] |

| Nature of Solution | Hypertonic | [3] |

The Role of Core Components

The stability and efficacy of the iron-sorbitol-citric acid complex are attributed to the synergistic roles of its primary components:

-

Iron (Ferric Iron): The active therapeutic agent, providing the necessary iron for hemoglobin synthesis and other physiological processes.[2]

-

Sorbitol: Acts as a stabilizing agent for the iron complex, enhancing its solubility and bioavailability.[7] It helps to maintain iron in a solubilized state, preventing precipitation and facilitating a controlled release of iron ions.[7]

-

Citric Acid: A well-known chelating agent that forms stable complexes with iron.[1][8] In this complex, citric acid contributes to the overall stability and prevents the premature release of free iron, which can be toxic.[2][9] The chelation of iron by citric acid is pH-dependent and enhances the solubility of the iron complex.[8]

-

Dextrin (often included): A polysaccharide that can be used as an additional stabilizer for the colloidal solution.[4][10]

Synthesis of Iron-Sorbitol-Citric Acid Complex

The synthesis of the iron-sorbitol-citric acid complex involves the controlled complexation of a ferric iron salt with sorbitol and citric acid in an aqueous medium. The process is designed to produce a stable colloidal solution with a specific iron content and pH. While proprietary methods exist, a general laboratory-scale synthesis can be outlined.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of the iron-sorbitol-citric acid complex.

Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on information from patent literature and general chemical principles.[11] Specific concentrations and reaction times would require optimization.

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of ferric chloride (e.g., 3 parts by weight).

-

Prepare an aqueous solution of sodium bicarbonate (e.g., 2 parts by weight).

-

Prepare an aqueous solution of sorbitol (e.g., 1 part by weight).

-

Prepare a dilute aqueous solution of citric acid.

-

-

Initial Reaction:

-

Mix the ferric chloride and sodium bicarbonate solutions.

-

Heat the mixture to approximately 75-85°C with constant stirring to form a ferric hydroxide (B78521) intermediate.

-

-

Complexation:

-

Increase the temperature of the mixture to 100°C.

-

Sequentially add the sorbitol and citric acid solutions to the heated mixture.

-

Maintain the temperature and continue stirring for a defined period (e.g., 30-60 minutes) to allow for the formation of the iron-sorbitol-citric acid complex.

-

-

Purification and Formulation:

-

Cool the reaction mixture and perform an initial filtration to remove any precipitates.

-

Further purify the solution, for example, by membrane filtration, to obtain the desired molecular weight range.

-

If required, add a solution of dextrin as a stabilizer.

-

Adjust the pH of the final solution to the target range of 7.2-7.9.

-

The final solution is then sterilized for pharmaceutical use.

-

Physicochemical Characterization

A comprehensive characterization of the iron-sorbitol-citric acid complex is essential to ensure its quality, stability, and efficacy. A variety of analytical techniques are employed for this purpose.[12][13]

Table 2: Analytical Techniques for the Characterization of Iron-Sorbitol-Citric Acid Complex

| Technique | Parameter Measured | Typical Findings/Purpose |

| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Molecular Weight Distribution | Determines the average molecular weight and polydispersity of the complex, ensuring it falls within the desired low molecular weight range for rapid absorption. |

| Dynamic Light Scattering (DLS) | Particle Size Distribution | Measures the size of the colloidal particles in the solution, which is critical for stability and biological interaction. |

| Transmission Electron Microscopy (TEM) | Particle Morphology and Size | Provides direct visualization of the size and shape of the iron complex nanoparticles. |

| X-ray Diffraction (XRD) | Crystalline Structure of Iron Core | Investigates the nature of the iron core, often revealing an amorphous or poorly crystalline structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Bonding and Functional Groups | Identifies the functional groups involved in the complexation of iron with sorbitol and citric acid, confirming the structure of the carbohydrate shell. |

| UV-Visible (UV-Vis) Spectroscopy | Iron Complexation and Stability | Used to monitor the formation of the iron complex and to study its stability under different conditions. |

| Atomic Absorption Spectroscopy (AAS) | Total Iron Content | Quantifies the total amount of iron in the complex, a critical quality control parameter. |

| Zeta Potential Analysis | Surface Charge and Colloidal Stability | Measures the surface charge of the particles, which is an indicator of the stability of the colloidal suspension. |

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the physicochemical characterization of the iron-sorbitol-citric acid complex.

Stability of the Complex

The stability of the iron-sorbitol-citric acid complex is a critical factor for its therapeutic efficacy and safety. An unstable complex could lead to the release of free iron, which can cause toxicity. The complex is designed to be stable in tissue fluids and to release iron in a controlled manner.[5]

-

pH Stability: The complex is stable over a physiological pH range. One study on a similar iron-sorbitol-dextrin-citric acid complex showed no precipitation between pH 3.7 and 8.0.[10]

-

Thermal Stability: The aqueous solution of the complex is stable to boiling.[10]

-

In Vitro Stability: The complex is reported to be stable in serum.[14]

Biological Interactions and Mechanism of Action

The low molecular weight of the iron-sorbitol-citric acid complex allows for rapid absorption from the intramuscular injection site.[5] Approximately two-thirds of the injected dose is absorbed within three hours, primarily directly into the bloodstream.[5]

Simplified Mechanism of Action

The following diagram illustrates the simplified pathway of the iron-sorbitol-citric acid complex after administration.

A portion of the absorbed complex can directly donate iron to transferrin in the plasma, making it immediately available for hemoglobin synthesis.[5] The remainder is taken up by the reticuloendothelial system, primarily in the liver, from where the iron is gradually released to transferrin for utilization.[5]

Conclusion

The iron-sorbitol-citric acid complex is a well-established parenteral iron formulation with distinct physicochemical properties that contribute to its rapid absorption and therapeutic efficacy. Its low molecular weight, colloidal nature, and the stabilizing effects of sorbitol and citric acid are key to its performance. A thorough physicochemical characterization using a range of analytical techniques is crucial for ensuring the quality, safety, and consistency of this important therapeutic agent. Further research into the precise structural elucidation and the determination of stability constants for the ternary complex would provide a deeper understanding of its behavior and could lead to the development of improved parenteral iron therapies.

References

- 1. Citric Acid as an Effective Chelating Agent for Iron Ion Removal and Stability [thinkdochemicals.com]

- 2. Iron Sorbitol Citric Acid Complex – Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 3. Iron Sorbitex [drugfuture.com]

- 4. Iron Sorbitex | C12H19FeO13 | CID 20715017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rxmed.com [rxmed.com]

- 6. Iron sorbitol-citric acid complex | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. What is the mechanism of Iron sorbitex? [synapse.patsnap.com]

- 8. Citric Acid as an Effective Chelating Agent for Iron Management in Various Applications [thinkdochemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. pjsir.org [pjsir.org]

- 11. CN102078291A - Method for preparing iron sorbitex injection - Google Patents [patents.google.com]

- 12. A comprehensive study of intravenous iron-carbohydrate nanomedicines: From synthesis methodology to physicochemical and pharmaceutical characterization: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. Iron Carbohydrate Complex Characterization - Accuprec [accuprec.com]

- 14. Studies on a new intramuscular haematinic, iron-sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Iron Release from the Iron-Sorbitol-Citric Acid Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vivo iron release mechanism from the iron-sorbitol-citric acid complex, a parenteral iron formulation. The document outlines the dissociation of the complex in the bloodstream, the subsequent interaction of the released iron with transferrin, and the cellular uptake of iron through both transferrin-dependent and independent pathways. Detailed experimental protocols for key assays and quantitative data on the pharmacokinetics and cellular uptake of similar iron carbohydrate complexes are presented. Visual diagrams generated using Graphviz illustrate the core signaling pathways and experimental workflows, offering a comprehensive resource for researchers in iron metabolism and drug development.

Introduction

Parenterally administered iron complexes are crucial for treating iron deficiency anemia in patients who cannot tolerate or absorb oral iron. The iron-sorbitol-citric acid complex is one such formulation designed for intramuscular administration.[1][2] Understanding the in vivo fate of this complex—from injection to cellular utilization—is paramount for optimizing its therapeutic efficacy and safety. This guide delineates the multi-step process of iron release, transport, and cellular uptake.

Upon intramuscular injection, the iron-sorbitol-citric acid complex is rapidly absorbed into the bloodstream.[1][3] A significant portion of the complex is cleared from the plasma, with some excretion via the kidneys.[1] The core of its therapeutic action lies in the gradual release of iron from the sorbitol and citric acid ligands, making it available for binding to transferrin, the primary iron transport protein in the blood. Subsequently, iron-bound transferrin is taken up by cells via receptor-mediated endocytosis. Additionally, a fraction of the iron may exist as non-transferrin-bound iron (NTBI) and be taken up by cells through alternative pathways.[1][4]

In Vivo Dissociation and Iron Release

It is proposed that in the physiological environment of the blood (pH ~7.4), the complex undergoes a gradual dissociation, liberating ferric iron (Fe³⁺). This released iron can then bind to apotransferrin, the iron-free form of transferrin. A study on an iron-poly (sorbitol-gluconic acid) complex showed a continuous increase in serum iron levels after administration, indicating a sustained release of iron from the complex.[7]

Interaction with Transferrin

Transferrin is a glycoprotein (B1211001) with two high-affinity binding sites for Fe³⁺. The binding of iron to transferrin is a critical step in its transport to iron-requiring cells throughout the body. The affinity of transferrin for ferric iron is extremely high, with an association constant in the order of 10²⁰ M⁻¹ at physiological pH.[5]

While the direct binding kinetics of the intact iron-sorbitol complex to transferrin have not been extensively studied, it is understood that the complex serves as a donor of iron to apotransferrin. A small, dialyzable fraction of the iron-sorbitol complex may react directly with transferrin.[1][3] The process can be summarized as follows:

-

Dissociation: The iron-sorbitol-citric acid complex slowly dissociates in the plasma, releasing Fe³⁺.

-

Binding: The released Fe³⁺ binds to the available iron-binding sites on apotransferrin to form monoferric or diferric transferrin.

Cellular Iron Uptake

The uptake of iron by cells occurs through two primary mechanisms: transferrin-mediated endocytosis and the uptake of non-transferrin-bound iron (NTBI).

Transferrin-Mediated Endocytosis

This is the principal pathway for iron acquisition by most cells. The process involves the following steps:

-

Binding: Diferric transferrin binds to the transferrin receptor 1 (TfR1) on the cell surface.[1]

-

Internalization: The transferrin-TfR1 complex is internalized into the cell through clathrin-mediated endocytosis, forming an endosome.[1]

-

Acidification and Release: The endosome is acidified by proton pumps, which induces a conformational change in transferrin, leading to the release of Fe³⁺.[1]

-

Reduction and Transport: The released Fe³⁺ is reduced to ferrous iron (Fe²⁺) by a reductase and then transported out of the endosome and into the cytoplasm by the divalent metal transporter 1 (DMT1).[4]

-

Recycling: The apotransferrin-TfR1 complex is recycled back to the cell surface, where apotransferrin is released back into the circulation at the neutral pH of the blood.[1]

Non-Transferrin-Bound Iron (NTBI) Uptake

When the iron-binding capacity of transferrin is saturated, or if iron is released from the complex at a rate faster than it can be bound by transferrin, a pool of NTBI can form. The uptake of NTBI is less well-characterized but is thought to involve several transporters, including:

-

ZIP14 (ZRT/IRT-like protein 14): A transporter implicated in the uptake of NTBI in the liver and pancreas.[8]

-

L-type and T-type calcium channels: These channels have been shown to mediate NTBI uptake in cardiomyocytes.[8]

-

DMT1: In addition to its role in endosomal iron transport, DMT1 on the cell surface may also transport NTBI.[8]

The uptake of NTBI is generally considered to be less regulated than transferrin-mediated uptake and can contribute to iron overload in certain tissues.[8]

Quantitative Data

Specific quantitative data for the iron-sorbitol-citric acid complex is limited. The following tables summarize available data for a closely related compound, iron-poly(sorbitol-gluconic acid) complex, and general parameters of iron metabolism.

Table 1: Pharmacokinetic Parameters of Iron-Poly(Sorbitol-Gluconic Acid) Complex in Anemic Patients [4]

| Parameter | Value |

| Peak Serum Iron Level | 740 - 5260 µ g/100 mL (132 - 942 µmol/L) |

| Urinary Excretion (24h) | 8.9 - 26.9% of the dose |

Table 2: General Parameters of Iron Binding and Transport

| Parameter | Value | Reference |

| Transferrin affinity for Fe³⁺ (Ka) | ~10²⁰ M⁻¹ | [5] |

| Transferrin-TfR1 binding affinity (Kd) at pH 7.4 | nM range | [1] |

| Rate constant for iron release from Transferrin N-lobe (pH 5.6) | Varies with conditions | [9] |

| Rate constant for iron release from Transferrin C-lobe (pH 5.6) | Varies with conditions | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the in vivo iron release from the iron-sorbitol complex.

Quantification of Iron in Biological Samples (Colorimetric Ferrozine-Based Assay)

This protocol is adapted for the quantification of total iron in serum or cell lysates.

Materials:

-

Iron Assay Buffer (e.g., acetate (B1210297) buffer, pH 4.5)

-

Iron Reducer (e.g., hydroxylamine (B1172632) hydrochloride or ascorbic acid)

-

Ferrozine solution

-

Iron Standard (e.g., FeCl₃ or iron atomic absorption standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Serum: Dilute serum samples with Iron Assay Buffer.

-

Cell Lysates: Lyse cells in a suitable buffer and centrifuge to remove debris.

-

-

Standard Curve Preparation: Prepare a series of iron standards of known concentrations in the Iron Assay Buffer.

-

Assay: a. To each well of a 96-well plate, add 50 µL of sample or standard. b. Add 50 µL of Iron Reducer to each well to reduce Fe³⁺ to Fe²⁺. c. Incubate at room temperature for 30 minutes. d. Add 100 µL of Ferrozine solution to each well. e. Incubate at room temperature for 15 minutes, protected from light.

-

Measurement: Measure the absorbance at the appropriate wavelength (typically around 562 nm) using a microplate reader.

-

Calculation: Calculate the iron concentration in the samples by comparing their absorbance to the standard curve.

In Vitro Iron Release from Iron-Sorbitol Complex

This protocol simulates the release of iron from the complex in a physiological buffer.

Materials:

-

Iron-sorbitol-citric acid complex solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis membrane (with an appropriate molecular weight cut-off to retain the complex but allow free iron to pass)

-

Iron quantification assay materials (as described in 6.1)

Procedure:

-

Prepare a solution of the iron-sorbitol-citric acid complex in PBS at a known concentration.

-

Place the solution inside a dialysis bag.

-

Immerse the dialysis bag in a known volume of PBS at 37°C with constant stirring.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the PBS outside the dialysis bag.

-

Quantify the iron concentration in the collected aliquots using an iron quantification assay.

-

Plot the concentration of released iron over time to determine the release kinetics.

Cellular Iron Uptake Using Caco-2 Cells

This protocol provides a framework for studying the uptake of iron from the iron-sorbitol complex in an intestinal cell line model.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Transwell inserts

-

Iron-sorbitol-citric acid complex

-

Cell lysis buffer

-

Iron quantification assay materials (as described in 6.1)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a differentiated monolayer.

-

Iron Treatment: a. Prepare solutions of the iron-sorbitol-citric acid complex at various concentrations in serum-free medium. b. Add the iron solutions to the apical side of the Caco-2 cell monolayers. c. Incubate for a defined period (e.g., 2, 4, 24 hours) at 37°C.

-

Cell Lysis: a. Wash the cell monolayers thoroughly with cold PBS to remove extracellular iron. b. Lyse the cells using a suitable lysis buffer.

-

Quantification: a. Quantify the total iron content in the cell lysates using an iron quantification assay. b. Measure the total protein concentration in the lysates using a protein assay.

-

Data Analysis: Express the cellular iron uptake as the amount of iron per milligram of total cell protein.

Endocytosis Inhibition Assay

This protocol helps to elucidate the pathway of cellular iron uptake.

Materials:

-

Caco-2 cells cultured as in 6.3

-

Iron-sorbitol-citric acid complex

-

Endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, filipin (B1216100) for caveolae-mediated endocytosis, amiloride (B1667095) for macropinocytosis)[10]

-

Cell lysis buffer and assay materials as in 6.3

Procedure:

-

Pre-incubate the Caco-2 cell monolayers with the specific endocytosis inhibitors for a defined period (e.g., 30-60 minutes).

-

Add the iron-sorbitol-citric acid complex to the apical side of the cells in the continued presence of the inhibitors.

-

Incubate for the desired time period.

-

Wash, lyse the cells, and quantify the intracellular iron and protein content as described in 6.3.

-

Compare the iron uptake in the presence of inhibitors to the uptake in control cells (without inhibitors) to determine the contribution of each endocytic pathway.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: In vivo iron release and cellular uptake pathway.

Caption: General experimental workflow for studying iron release.

Caption: Cellular iron uptake mechanisms.

Conclusion

The in vivo iron release from the iron-sorbitol-citric acid complex is a multifaceted process involving dissociation, transferrin binding, and cellular uptake via both transferrin-dependent and independent pathways. While the broad strokes of this mechanism are understood from studies on similar iron-carbohydrate complexes, further research is warranted to elucidate the specific kinetic parameters and binding affinities for this particular formulation. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further investigate and optimize the therapeutic application of the iron-sorbitol-citric acid complex.

References

- 1. Kinetics of iron release from transferrin bound to the transferrin receptor at endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Receptor-mediated uptake of ferritin-bound iron by human intestinal Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic studies on an intramuscular iron-poly (sorbitol-gluconic acid) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pjsir.org [pjsir.org]

- 7. US8058076B2 - In-vitro method for testing bioequivalence of iron-sucrose formulation - Google Patents [patents.google.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. The unique kinetics of iron release from transferrin: the role of receptor, lobe-lobe interactions, and salt at endosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization and Stability of Iron Sorbitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization and stability of the iron sorbitol complex. Iron sorbitol, a parenteral iron preparation, is a complex of iron, sorbitol, and citric acid, often stabilized with dextrin, used in the treatment of iron-deficiency anemia.[1][2] This document details the essential physicochemical properties, analytical methodologies for characterization, and robust protocols for stability assessment to ensure the quality, safety, and efficacy of iron sorbitol formulations.

Physicochemical Characterization

The in vitro characterization of iron sorbitol involves the assessment of several key physicochemical parameters that define its structure, quality, and performance.

Table 1: Summary of Physicochemical Properties of Iron Sorbitol Complex

| Property | Typical Value/Characteristic | Analytical Method(s) |

| Appearance | Brown colloidal solution | Visual Inspection |

| pH | 7.2 - 7.9 | Potentiometry (pH meter) |

| Density | 1.173 g/mL (for a 5% elemental iron solution) | Pycnometry or Oscillating U-tube densitometry |

| Relative Viscosity | 7.743 (for a 5% elemental iron solution at 31°C) | Viscometer (e.g., Ostwald or Brookfield viscometer) |

| Molecular Weight | Varies; can be in the range of 5,000 Da | Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) |

| Iron Content | Typically 50 mg/mL of elemental iron | Titrimetric methods (e.g., with potassium dichromate), Spectrophotometry (e.g., 1,10-phenanthroline (B135089) method) |

| Free Iron (Fe²⁺/Fe³⁺) | Low levels; a critical quality attribute | Voltammetry, Ion Chromatography, Spectrophotometry (e.g., with bathophenanthroline-disulfonate) |

| Isoelectric Point | 2.5 - 3.5 (for iron-sorbitol-dextrin-citric acid complex) | Electrophoresis or measurement of pH at which precipitation occurs |

Experimental Protocols for Characterization

Detailed methodologies are crucial for the accurate and reproducible characterization of the iron sorbitol complex.

Determination of Total Iron Content (Volumetric Method)

This protocol describes the determination of total iron content after digestion of the complex.

Methodology:

-

Sample Preparation: Accurately pipette 1 mL of the iron sorbitol complex into a Kjeldahl flask.

-

Digestion: Add 5 mL of concentrated sulfuric acid (H₂SO₄) and 2 mL of concentrated nitric acid (HNO₃). Heat the mixture until the organic matter is completely carbonized and a clear solution of ferric sulfate (B86663) is obtained.

-

Titration: After cooling, dilute the digested sample with deionized water. Titrate the resulting ferric sulfate solution with a standardized solution of potassium dichromate (K₂Cr₂O₇) using a suitable indicator (e.g., diphenylamine (B1679370) sulfonate) to determine the endpoint.

-

Calculation: Calculate the iron content based on the volume and concentration of the potassium dichromate solution used.

Determination of Free Iron (Fe²⁺ and Fe³⁺) by Ion Chromatography

This method allows for the speciation and quantification of free ferrous (Fe²⁺) and ferric (Fe³⁺) iron.[3]

Methodology:

-

Instrumentation: Use an ion chromatography system equipped with a suitable cation exchange column (e.g., IonPac CS5A), a post-column derivatization system, and a UV-Vis detector.

-

Mobile Phase: An isocratic elution with a mobile phase containing a chelating agent like pyridine-2,6-dicarboxylic acid (PDCA) is used to separate Fe²⁺ and Fe³⁺.

-

Post-Column Derivatization: After separation, the iron species are mixed with a post-column reagent such as 4-(2-pyridylazo) resorcinol (B1680541) (PAR) to form colored complexes.

-

Detection: The colored complexes are detected by the UV-Vis detector at a specific wavelength (e.g., 530 nm).[3]

-

Quantification: Prepare calibration curves using standard solutions of Fe²⁺ and Fe³⁺ to quantify their concentrations in the sample.

Molecular Weight Determination by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, allowing for the determination of the molecular weight distribution of the iron sorbitol complex.[4]

Methodology:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size exclusion column (e.g., PSS SUPREMA) and a refractive index (RI) or UV detector.

-

Mobile Phase: A buffered aqueous solution, such as 0.1 M sodium nitrate (B79036) in 0.01 M phosphate (B84403) buffer at pH 7, is typically used.[4]

-

Calibration: Calibrate the column using a series of well-characterized polysaccharide standards (e.g., pullulan standards) of known molecular weights.[4]

-

Sample Analysis: Dissolve the iron sorbitol sample in the mobile phase, inject it into the SEC system, and record the chromatogram.

-

Data Analysis: Determine the molecular weight distribution and average molecular weight of the iron sorbitol complex by comparing its elution profile to the calibration curve.

Stability of Iron Sorbitol

Assessing the stability of iron sorbitol under various conditions is critical to ensure its shelf-life and patient safety. Stability studies should be conducted according to ICH guidelines (e.g., Q1A(R2) for stability testing and Q1B for photostability testing).[5][6]

pH Stability

This study evaluates the stability of the iron sorbitol complex over a range of pH values.

Methodology:

-

Sample Preparation: Prepare a series of solutions of the iron sorbitol complex at a fixed iron concentration (e.g., 1 mg/mL).

-

pH Adjustment: Adjust the pH of these solutions to cover a range from approximately 1 to 8 using 0.1 M to 1.0 M hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).[2]

-

Incubation: Allow the solutions to stand at room temperature for a specified period (e.g., 24 hours).[2]

-

Observation and Analysis: Visually inspect the solutions for any precipitation. If a precipitate is present, separate it by centrifugation.

-

Quantification: Determine the iron content and pH of the supernatant to assess the extent of precipitation and the pH range of stability.[2] Studies have shown that the iron-sorbitol-dextrin-citric acid complex may precipitate within a pH range of 2.6-3.6, with no precipitation observed between pH 3.7 and 8.0.[2]

Thermal Stability (Accelerated Stability Testing)

This protocol assesses the stability of the iron sorbitol complex under elevated temperature conditions.

Methodology:

-

Sample Preparation: Place samples of the iron sorbitol injection in suitable, sealed containers.

-

Storage Conditions: Store the samples in a stability chamber at accelerated conditions, for example, 40°C ± 2°C / 75% RH ± 5% RH for 6 months, as per ICH guidelines. Samples can also be subjected to short-term, more extreme temperatures (e.g., boiling for 1 hour at 100°C or autoclaving for 30 minutes at 115°C) to assess robustness.[2]

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).

-

Analysis: Analyze the samples at each time point for key quality attributes, including:

-

Appearance (visual inspection)

-

pH (potentiometry)

-

Iron content (titrimetric or spectrophotometric methods)

-

Presence of degradation products (using a stability-indicating HPLC method)

-

Free iron content

-

Photostability

This study evaluates the effect of light exposure on the stability of the iron sorbitol complex, following ICH Q1B guidelines.[5][6][7]

Methodology:

-

Sample Preparation: Expose the iron sorbitol drug product directly to the light source. If the formulation is light-sensitive, the study should be repeated with the product in its primary packaging and then in its marketing package.

-

Light Source: Use a light source that produces a combination of visible and ultraviolet (UV) light, such as a xenon lamp or a metal halide lamp, conforming to ICH Q1B specifications.[8]

-

Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[5][8] A dark control sample should be stored under the same temperature conditions to differentiate between thermal and light-induced degradation.

-

Analysis: After exposure, analyze the samples for any changes in appearance, pH, iron content, and the formation of degradation products using a validated stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule.[9][10] These studies are also crucial for developing and validating stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Subject the iron sorbitol solution to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration (e.g., 30 minutes).[11]

-

Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration (e.g., 30 minutes).[11]

-

Oxidative Degradation: 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: As described in the thermal stability section, but potentially at higher temperatures to induce degradation.

-

-

Analysis: Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC) to separate and identify any degradation products. The goal is to achieve a target degradation of 5-20%.[9]

Visualizations

Experimental Workflow for In Vitro Characterization

References

- 1. Studies on a new intramuscular haematinic, iron-sorbitol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pjsir.org [pjsir.org]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. youtube.com [youtube.com]

- 8. ikev.org [ikev.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. fda.gov [fda.gov]

Preclinical Toxicological Profile of Iron Sorbitol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron sorbitol, a complex of ferric iron, sorbitol, and citric acid, is a parenteral iron preparation developed for the treatment of iron deficiency anemia. This technical guide provides a comprehensive overview of the toxicological profile of iron sorbitol as determined in preclinical animal models. The information presented herein is crucial for understanding the safety profile of this therapeutic agent and for guiding further research and development. This document summarizes key findings from acute, subacute, and chronic toxicity studies, as well as investigations into its carcinogenic, mutagenic, and reproductive toxicity potential. While extensive data exists for some endpoints, it is important to note that detailed public information for certain toxicological assessments, particularly mutagenicity and reproductive toxicity, is limited.

Pharmacokinetics and Metabolism

Following intramuscular administration, iron sorbitol is rapidly absorbed from the injection site. In experimental animals, peak serum iron levels are reached within approximately 20 minutes.[1] The complex is absorbed both directly into the bloodstream and via the lymphatic system.[2] Once in circulation, the iron is cleared rapidly from the serum, with bone marrow uptake occurring within 24 to 48 hours.[2] A notable characteristic of iron sorbitol is that a significant portion, approximately 30% of the total administered dose, is excreted through the kidneys within the first 24 hours in humans, with the majority of this excretion occurring in the initial hours after injection.[1]

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose administration. The median lethal dose (LD50) is a key parameter derived from these studies.

Experimental Protocol: Acute Oral Toxicity Study (General Protocol)

A typical acute oral toxicity study would be conducted as follows:

-

Test System: Rodents, typically Wistar or Sprague-Dawley rats, and mice.

-

Animal Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycle, with free access to standard laboratory diet and water.

-

Dose Administration: A single dose of the test substance is administered via oral gavage.

-

Dose Groups: Multiple dose groups with a specified number of animals per sex per group are used to determine the dose-response relationship. A control group receives the vehicle only.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of 14 days.

-

Parameters Observed:

-

Clinical signs of toxicity (e.g., changes in behavior, posture, respiration).

-

Body weight changes.

-

Mortality.

-

Gross necropsy of all animals at the end of the observation period.

-

Quantitative Data: Acute Toxicity of Iron Sorbitol

| Animal Model | Route of Administration | LD50 Value | Reference |

| Mouse | Oral | 1370 mg/kg | [2] |

| Mouse | Subcutaneous (s.c.) | 140 mg/kg | [2] |

| Mouse | Intravenous (i.v.) | 174 mg/kg | [2] |

Clinical Signs of Acute Iron Toxicity in Rats (General): Acute iron overload in rats has been associated with labored breathing, abnormal posture, and hyperemia of the ear.[3]

Subacute and Chronic Toxicity

Subacute and chronic toxicity studies evaluate the potential adverse effects of repeated exposure to a substance over a longer period.

Experimental Protocol: Subchronic Oral Toxicity Study in Rats (General Protocol)

A representative 28-day (subacute) or 90-day (subchronic) oral toxicity study in rats would follow this general design:

-

Test System: Wistar or Sprague-Dawley rats.

-

Dose Administration: The test substance is administered daily via oral gavage or in the diet for the duration of the study.

-

Dose Groups: Typically three dose levels (low, mid, high) and a concurrent control group are used.

-

Parameters Observed:

-

Clinical Observations: Daily monitoring for clinical signs of toxicity, and weekly detailed examinations.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examination prior to and at the end of the study.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a comprehensive panel of parameters.

-

Urinalysis: Conducted at termination.

-

Organ Weights: Key organs are weighed at necropsy.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower dose groups may also be examined if treatment-related effects are seen in the high-dose group.

-

Findings from Chronic Toxicity Studies

A long-term study involving massive parenteral iron loading in dogs, which included intramuscular iron sorbitol, resulted in the development of hepatic cirrhosis with massive siderosis after 35 to 47 months of administration.[4] Another study in rats involving chronic iron-sorbitol overload via intramuscular injection (0.4 mg/g/day for two days a week for eight weeks) revealed morphological changes in the liver. Microscopical findings included iron deposits in sinusoidal and parenchymal cells, slight fibrosis, and diffuse leucocyte infiltration.

Carcinogenicity

Carcinogenicity studies are conducted to assess the potential of a substance to cause cancer.

Experimental Protocol: Carcinogenicity Study in Rats

-

Test System: Sprague-Dawley rats.

-

Dose Administration: The iron sorbitol-citric acid complex (Jectofer) was administered via intramuscular injection into the right thigh.

-

Dosing Regimen: Animals received twice-weekly injections at a rate of 1 mg per 50 g body weight. Due to signs of systemic toxicity (irritability and illness), the injection schedule was interrupted at several points. The average total iron administered was 830 mg over a period of 52 weeks.

-

Observation Period: Animals were observed for the development of tumors.

-

Control Group: A comparable group of rats was injected with iron-dextran.

Carcinogenicity Findings

In a study conducted on rats, intramuscular injections of iron sorbitol-citric acid complex did not induce local sarcomas.[5][6] This is in contrast to other iron complexes like iron-dextran, which did produce injection-site tumors in the same study.[6] Similarly, in mice, once-weekly subcutaneous injections of iron sorbitol-citric acid complex for 30 weeks did not result in the development of injection-site tumors in the surviving animals observed for 12 months after the first injection.[2] The lack of carcinogenicity at the injection site for iron sorbitol has been suggested to be due to its more rapid removal from the site of injection compared to other iron complexes.[5] It was noted by the IARC Working Group that higher doses of iron sorbitol could not be tested due to the production of toxic effects.[5]

Mutagenicity

Mutagenicity assays are performed to assess the potential of a substance to induce genetic mutations.

Experimental Protocol: Ames Test (General Protocol)

The Ames test is a widely used bacterial reverse mutation assay to detect gene mutations.

Experimental Protocol: In Vivo Micronucleus Assay (General Protocol)

The in vivo micronucleus test assesses chromosomal damage in erythroblasts.

Mutagenicity Findings

No specific studies on the mutagenic potential of iron sorbitol using standard assays like the Ames test or in vivo micronucleus assay were identified in the public domain.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity (DART) studies are designed to evaluate the potential adverse effects of a substance on fertility, pregnancy, and fetal development.

Experimental Protocol: Teratogenicity Study in Rabbits (General Protocol)

A standard teratogenicity study in a non-rodent species like the rabbit would involve the following:

-

Test System: Pregnant rabbits.

-

Dose Administration: The test substance is administered daily during the period of organogenesis.

-

Dose Groups: At least three dose levels and a concurrent control group.

-

Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout the study.

-

Fetal Examination: Near the end of gestation, fetuses are delivered by Caesarean section and are examined for external, visceral, and skeletal malformations.

Reproductive and Developmental Toxicity Findings

Specific reproductive and developmental toxicity studies for iron sorbitol were not found in the publicly available literature. However, a three-generation reproduction study in rats fed a diet containing up to 10% sorbitol did not show any adverse effects on mating performance, pregnancy rates, or reproductive performance. No abnormal pups were observed in any generation.[7] It is important to note that this study was on sorbitol alone and not the iron sorbitol complex.

Signaling Pathways in Iron Toxicity

The toxicity of iron is primarily attributed to its ability to catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress. This oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.

Conclusion

The preclinical toxicological data for iron sorbitol indicates a relatively low acute toxicity profile following oral administration in mice. Chronic high-dose parenteral administration in dogs and rats has been associated with liver pathology, including cirrhosis and morphological changes. Importantly, carcinogenicity studies in rats and mice did not show evidence of injection-site sarcomas, a concern with some other parenteral iron preparations.